3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate typically involves the esterification of benzenesulfonic acid derivatives. One common method is the reaction of 3,5-dimethylphenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups on the aromatic rings can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. Conditions often involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include sulfonamides or thiols.
Scientific Research Applications
3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and related compounds.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying sulfonate transport mechanisms.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The aromatic rings provide stability and can participate in π-π interactions with other aromatic systems. The methyl groups can influence the compound’s reactivity and solubility properties.
Comparison with Similar Compounds
- 3,5-dimethylphenyl benzenesulfonate
- 2,4,5-trimethylbenzenesulfonate
- 3,5-dimethylphenyl 4-methylbenzenesulfonate
Uniqueness: 3,5-dimethylphenyl 2,4,5-trimethylbenzenesulfonate is unique due to the presence of multiple methyl groups on both the phenyl and benzenesulfonate moietiesThe combination of these groups makes it distinct from other sulfonate esters and provides unique properties that can be exploited in scientific research and industrial applications .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-6-12(2)8-16(7-11)20-21(18,19)17-10-14(4)13(3)9-15(17)5/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHESYSGUTXOEQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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